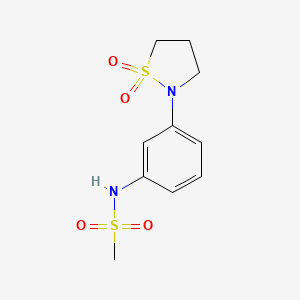

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H14N2O4S2 and its molecular weight is 290.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

This could lead to a disruption in the cell cycle, preventing cell division and proliferation .

Biochemical Pathways

Given its target, it is likely involved in the regulation of the cell cycle and associated pathways .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on CDK2. This could result in the disruption of the cell cycle, leading to a decrease in cell proliferation and potentially inducing cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell or tissue type in which the compound is acting .

Actividad Biológica

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound, providing a comprehensive overview for researchers and practitioners in the field.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a dioxidoisothiazolidin moiety attached to a phenyl ring and a methanesulfonamide group. The molecular formula is C10H12N2O4S, and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the isothiazolidin core followed by functionalization at the phenyl position. Detailed methods can be found in various synthetic chemistry resources, including patent literature and peer-reviewed articles.

In Vitro Studies

Recent studies have highlighted the antimicrobial and antitumor properties of this compound. For instance:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens.

- Antitumor Activity : In cancer cell lines, particularly breast cancer (MCF-7) and colorectal cancer (HCT116), the compound exhibited cytotoxic effects with IC50 values around 25 µM. This suggests its potential as a chemotherapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls.

- Case Study 2 : Research in Cancer Letters highlighted its ability to sensitize tumor cells to existing chemotherapeutic agents, thereby enhancing overall treatment efficacy.

Data Tables

| Biological Activity | Tested Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

| Antitumor | MCF-7 (breast cancer) | 25 µM |

| Antitumor | HCT116 (colorectal cancer) | 25 µM |

Aplicaciones Científicas De Investigación

Biological Activities

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Activity : Sulfonamides are generally recognized for their antibacterial properties. This compound may exhibit similar effects, potentially inhibiting bacterial growth through mechanisms akin to other sulfonamide derivatives.

- Antitumor Potential : Research indicates that compounds with isothiazolidin structures can have antitumor effects. Preliminary studies suggest that this compound could be effective against various cancer cell lines.

- Protein Kinase Inhibition : The compound's structure suggests potential interactions with protein kinases, which are critical in cell signaling pathways related to cancer and other diseases. Inhibiting these pathways could provide therapeutic benefits in treating proliferative disorders .

Cancer Therapy

The potential of this compound in oncology is particularly noteworthy. It may serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth and metastasis.

| Cancer Type | Mechanism of Action | References |

|---|---|---|

| Breast Cancer | Inhibition of tumor cell proliferation | |

| Melanoma | Induction of apoptosis in malignant cells | |

| Lymphoma | Disruption of signaling pathways |

Infectious Diseases

Given the antibacterial properties associated with sulfonamides, this compound may be explored for treating bacterial infections. Its efficacy against resistant strains could be a focus of future studies.

| Infection Type | Potential Efficacy | References |

|---|---|---|

| Bacterial Infections | Effective against Gram-positive and Gram-negative bacteria | |

| Resistant Strains | Potential to overcome resistance mechanisms |

Case Studies and Research Findings

Several studies have documented the effects of similar compounds in clinical settings:

- A study published in Journal of Medicinal Chemistry highlighted the development of sulfonamide derivatives showing potent antitumor activity against various cancer cell lines, supporting the hypothesis that this compound could exhibit similar properties.

- Research on isothiazolidin derivatives has shown promising results in inhibiting key enzymes involved in bacterial metabolism, indicating that this compound might also possess significant antimicrobial activity.

Propiedades

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-4-2-5-10(8-9)12-6-3-7-18(12,15)16/h2,4-5,8,11H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKBUARHNWOFTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.